4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione
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Overview
Description
4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a hydroxypropyl group, and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with 3,3,3-trifluoro-2-hydroxypropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the hydroxypropyl group play crucial roles in binding to these targets and modulating their activity. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation, thereby affecting its function .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,3,3-Trifluoro-2-hydroxypropyl)thiomorpholine 1,1-dioxide
- 1-(3,3,3-Trifluoro-2-hydroxypropyl)-4-piperidinol
- Ethyl 4-(3,3,3-trifluoro-2-hydroxypropyl)-1-piperazinecarboxylate
Uniqueness
4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxypropyl group increases its solubility and reactivity. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO3S/c8-7(9,10)6(12)5-11-1-3-15(13,14)4-2-11/h6,12H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMASUUQQGRGPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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